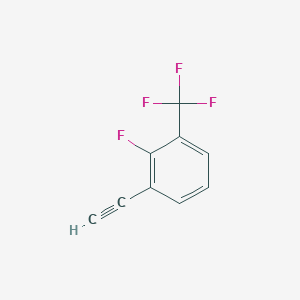

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

The synthesis of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzene.

Ethynylation: The ethynyl group is introduced through a reaction with acetylene or its derivatives under specific conditions, often involving a palladium catalyst.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound

Análisis De Reacciones Químicas

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are used.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. .

Aplicaciones Científicas De Investigación

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with significant potential in various fields, particularly in pharmaceuticals and materials science. This article explores its applications, synthesizing methods, and relevant case studies.

Chemical Properties and Structure

This compound has the molecular formula C₉H₄F₄ and a molecular weight of approximately 188.12 g/mol. Its structure features an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique electronic properties that enhance the compound's reactivity and biological activity.

Pharmaceutical Development

This compound is being investigated for its potential use in drug design due to its unique structural characteristics. The presence of the trifluoromethyl group can significantly influence the pharmacological profiles of drugs, enhancing their efficacy and selectivity. Research indicates that compounds with similar structures have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated compounds often leads to materials with improved thermal stability, chemical resistance, and mechanical properties.

Biological Studies

Research involving this compound focuses on its interactions within biological systems. Studies are being conducted to understand its effects on cellular pathways and its potential toxicity. This information is crucial for assessing its viability as a therapeutic agent .

Antimicrobial Activity

In a study investigating the antimicrobial properties of fluorinated compounds, derivatives of this compound were tested against various microbial strains. The results indicated significant inhibition of growth in certain strains, suggesting that modifications to the compound could lead to effective antimicrobial agents .

Synthesis and Characterization

Various synthetic routes have been developed for producing this compound. These methods include:

- Sonogashira Coupling : A reaction involving the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst.

- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms with ethynyl groups.

Each synthesis method allows for variations that can yield different derivatives with potentially enhanced properties.

Mecanismo De Acción

The mechanism of action of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene is primarily determined by its functional groups:

Comparación Con Compuestos Similares

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene: This isomer differs in the position of the fluoro and trifluoromethyl groups, which can affect its reactivity and applications.

2-Ethynyl-α,α,α-trifluorotoluene: This compound lacks the fluoro substituent, which can lead to differences in electronic properties and reactivity.

2-(Trifluoromethyl)phenylacetylene:

Actividad Biológica

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄F₄, known for its unique structure that includes an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. The compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its distinctive chemical properties and biological activity.

The molecular weight of this compound is approximately 188.12 g/mol, with a predicted density of around 1.30 g/cm³. Several synthetic routes can be employed to produce this compound, highlighting its versatility in chemical synthesis. Key methods include:

- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.

- Deprotection Reactions : Following initial synthesis, deprotection steps may be necessary to yield the final compound.

Pharmacological Potential

Research into the biological activity of this compound suggests potential applications in drug design and development. Its structural features may enable interaction with various biological targets, including enzymes and receptors involved in disease processes.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₉H₄F₄ | Potential NLRP3 inflammasome inhibitor |

| 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene | C₉H₄F₄ | Moderate anti-inflammatory properties |

| 2-Ethynyl-4-fluoro-3-(trifluoromethyl)benzene | C₉H₄F₄ | Exhibits antibacterial activity |

Case Studies and Research Findings

- Inflammasome Inhibition : A study indicated that compounds structurally related to this compound could inhibit the NLRP3 inflammasome, which plays a critical role in inflammation and immune responses. Specifically, related compounds demonstrated dose-dependent inhibition of IL-1β release upon activation by LPS/ATP treatment, suggesting that modifications to the ethynyl or trifluoromethyl groups could enhance potency and selectivity against specific inflammasomes .

- Antibacterial Activity : Research has shown that trifluoromethyl-substituted compounds exhibit significant antibacterial properties. For example, a comparative study found that certain derivatives inhibited Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 1 µg/mL, indicating strong antibacterial efficacy . This suggests that this compound may also possess similar activities warranting further investigation.

- Toxicity and Metabolism : While fluorinated compounds often exhibit enhanced biological activity, they may also pose toxicity risks due to metabolic byproducts such as fluoroacetate, which can disrupt metabolic pathways . Understanding the metabolic fate of this compound is crucial for assessing its safety profile in therapeutic applications.

Propiedades

IUPAC Name |

1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSIZIFBLDTZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.